[(2-Chloro-benzyl)-ethyl-amino]-acetic acid [(2-Chloro-benzyl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1181595-65-2
VCID: VC8213066
InChI: InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15)
SMILES: CCN(CC1=CC=CC=C1Cl)CC(=O)O
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid

CAS No.: 1181595-65-2

Cat. No.: VC8213066

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid - 1181595-65-2

Specification

CAS No. 1181595-65-2
Molecular Formula C11H14ClNO2
Molecular Weight 227.69
IUPAC Name 2-[(2-chlorophenyl)methyl-ethylamino]acetic acid
Standard InChI InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15)
Standard InChI Key ZCIIOFYIPIKDAY-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1Cl)CC(=O)O
Canonical SMILES CCN(CC1=CC=CC=C1Cl)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

[(2-Chloro-benzyl)-ethyl-amino]-acetic acid belongs to the class of substituted benzylamino acetic acids. Its structure features a 2-chlorobenzyl group attached to an ethylamino moiety, which is further linked to a carboxylic acid functional group. Key identifiers include:

PropertyValue
IUPAC Name2-[(2-chlorophenyl)methyl-ethylamino]acetic acid
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
Canonical SMILESCCN(CC1=CC=CC=C1Cl)CC(=O)O
InChI KeyZCIIOFYIPIKDAY-UHFFFAOYSA-N

The chlorine atom at the ortho position of the benzyl ring enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties. The ethyl group on the amino moiety may contribute to steric effects, altering binding affinities to biological targets compared to methyl analogs.

Synthesis and Optimization Strategies

Proposed Synthetic Route

While no peer-reviewed synthesis of [(2-Chloro-benzyl)-ethyl-amino]-acetic acid is publicly documented, a plausible pathway can be extrapolated from methods used for structurally similar compounds:

  • Starting Materials:

    • 2-Chlorobenzyl chloride

    • Ethylamine

    • Glycine (or protected glycine derivatives)

  • Reaction Steps:

    • Step 1: Alkylation of ethylamine with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) to form the intermediate N-ethyl-2-chlorobenzylamine.

    • Step 2: Condensation of the intermediate with glycine ethyl ester using a coupling agent (e.g., DCC/HOBt) to form the ethyl ester derivative.

    • Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the final carboxylic acid product.

  • Purification:

    • Column chromatography or recrystallization to achieve >95% purity.

Industrial-Scale Considerations

Industrial production could employ continuous flow reactors to enhance reaction control and yield. Catalysts such as palladium on carbon might facilitate intermediate steps, while process analytical technology (PAT) could monitor real-time reaction progress.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic benzyl and ethyl groups.

  • logP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for transmembrane permeability.

  • pKa: The carboxylic acid group (pKa ≈ 2.5) and amine moiety (pKa ≈ 9.5) confer pH-dependent solubility.

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceHypothesized Impact on Activity
[(2-Chloro-benzyl)-methyl-amino]-acetic acidMethyl vs. ethyl groupReduced steric hindrance may enhance target binding
[(3-Chloro-benzyl)-ethyl-amino]-acetic acidChlorine at meta positionAltered electronic effects on aromatic interactions
[(2-Bromo-benzyl)-ethyl-amino]-acetic acidBromine substitutionIncreased molecular weight and polarizability

Research Gaps and Future Directions

  • Synthetic Validation: Empirical confirmation of proposed synthesis routes is critical.

  • In Vitro Screening: Prioritize assays for antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in model systems.

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